molecular formula C15H23Cl2NO3 B4398027 2-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

2-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

Cat. No.: B4398027
M. Wt: 336.3 g/mol
InChI Key: ZROFKVMIJJPNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is an organic compound with a complex structure that includes an allyloxy group, a chloro group, and a methoxy group attached to a benzylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzylamine derivative, which is then reacted with allyl chloride in the presence of a base to introduce the allyloxy group. The chloro and methoxy groups are introduced through subsequent reactions involving chlorination and methylation, respectively. The final step involves the reaction of the intermediate with 2-amino-2-methyl-1-propanol to form the desired product, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

2-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A simpler analog used in various chemical syntheses.

    4-(Allyloxy)-3-chloro-5-methoxybenzylamine: A related compound with similar functional groups but lacking the 2-methyl-1-propanol moiety.

Uniqueness

2-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO3.ClH/c1-5-6-20-14-12(16)7-11(8-13(14)19-4)9-17-15(2,3)10-18;/h5,7-8,17-18H,1,6,9-10H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROFKVMIJJPNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC(=C(C(=C1)Cl)OCC=C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 3
2-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 4
2-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 6
2-[(3-Chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.